molecular formula C15H6CrF18O6 B12325366 Chromium (III) hexafluoroacetylacetonate

Chromium (III) hexafluoroacetylacetonate

Cat. No.: B12325366
M. Wt: 676.17 g/mol
InChI Key: HWKPDQBCGOIWGE-JVUUZWNBSA-N
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Preparation Methods

The synthesis of chromium (III) hexafluoroacetylacetonate typically involves the reaction of chromium (III) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{CrCl}_3 + 3 \text{C}_5\text{H}_2\text{F}_6\text{O}_2 + 3 \text{NaOH} \rightarrow \text{Cr(C}_5\text{H}_2\text{F}_6\text{O}_2\text{)}_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]

In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of high-purity reagents and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Chromium (III) hexafluoroacetylacetonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of chromium under specific conditions.

    Reduction: It can be reduced to lower oxidation states, although this is less common.

    Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Chromium (III) hexafluoroacetylacetonate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and suitability for specific applications.

Properties

Molecular Formula

C15H6CrF18O6

Molecular Weight

676.17 g/mol

IUPAC Name

chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

InChI

InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-;

InChI Key

HWKPDQBCGOIWGE-JVUUZWNBSA-N

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr]

Origin of Product

United States

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